N-quinolin-2-ylpyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-quinolin-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-7-9-16-10-8-12)18-14-6-5-11-3-1-2-4-13(11)17-14/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGRPBLBMCNGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-quinolin-2-ylpyridine-4-carboxamide has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in tumor growth. The compound interacts with molecular targets such as DNA and proteins, leading to cell death in cancer cells. For instance, studies have shown that derivatives of this compound can intercalate with DNA, disrupting its function and promoting apoptosis in malignant cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism includes binding to bacterial DNA gyrase, which is crucial for DNA replication and transcription . This binding inhibits bacterial growth and has been effective against resistant strains of bacteria.
Antimalarial Effects
this compound derivatives have shown promise in antimalarial applications. A study identified a quinoline derivative that inhibits the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrating moderate potency against malaria parasites . The compound's ability to target multiple life-cycle stages of the parasite enhances its therapeutic potential.
Biological Applications
G-Quadruplex Stabilization
The compound has been studied as a G-quadruplex stabilizer, which is significant in cancer therapy. G-quadruplexes are structures formed by guanine-rich sequences of nucleic acids that play a role in regulating gene expression and maintaining genomic stability. Compounds like this compound have been shown to stabilize these structures, potentially leading to reduced proliferation of cancer cells .
Material Science
Synthesis of Advanced Materials
In material science, this compound is utilized as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its unique structural features allow it to participate in various chemical reactions, leading to the development of novel polymers and nanomaterials .
Case Study 1: Anticancer Research
A study focused on the synthesis of N-(quinolin-6-yl)pyridine derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties of N-quinoine derivatives against Staphylococcus aureus. The findings revealed that certain derivatives had potent inhibitory effects on bacterial growth, suggesting their potential use in treating infections caused by resistant strains .
Data Tables
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The dichlorophenyl group in the compound from increases molecular weight (428.28 g/mol) and lipophilicity compared to this compound (273.28 g/mol). This could enhance interactions with hydrophobic protein pockets .
- Electronic Properties :
- MSC-5350 () contains a sulfonamide group, which is more electron-withdrawing than carboxamides, possibly altering reactivity or binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-quinolin-2-ylpyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinoline-4-carboxylic acid derivatives. A common approach includes:
Amide Coupling : React quinoline-4-carboxylic acid with 2-aminoquinoline using coupling agents like EDCI/HOBt in DMF at 0–25°C for 12–24 hours .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) while maintaining yields. Solvent selection (e.g., DMF vs. THF) impacts reaction efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the quinoline core, pyridine substituents, and carboxamide linkage. Key signals: Quinoline H8 (~8.9 ppm), pyridine protons (~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 356.1294 for CHNO) .
- HPLC : Purity assessment using C18 columns (gradient: 10–90% acetonitrile/water) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from structural analogs or assay variability. Key strategies include:
- Structural Verification : Re-analyze compounds via X-ray crystallography (SHELXL refinement ) to confirm regiochemistry and substituent placement.
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) .
- Meta-Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) using SAR tables (e.g., IC trends in analogs ).
Q. What computational methods are effective for elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys721 and Thr766 for hydrogen bonding .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites (e.g., carboxamide carbonyl for nucleophilic attacks) .
- MD Simulations : Assess stability of protein-ligand complexes (GROMACS, 100 ns runs) to prioritize analogs with low RMSD (<2 Å) .
Q. How does X-ray crystallography enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation (e.g., λ = 0.9 Å) .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond networks (e.g., quinoline N1 to Asp831 in EGFR) .
- Validation : R < 0.20 and MolProbity clash scores < 5th percentile ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
